molecular formula C8H5ClF2O B1583566 1-(4-Chloro-2,5-difluorophenyl)ethanone CAS No. 655-12-9

1-(4-Chloro-2,5-difluorophenyl)ethanone

Cat. No. B1583566
CAS RN: 655-12-9
M. Wt: 190.57 g/mol
InChI Key: XLBICEUZJHYFQG-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2,5-difluorophenyl)ethanone” is an organic compound with the molecular formula C8H5ClF2O . It has a molecular weight of 190.58 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of fluorobenzene and chloroacetyl chloride in an ionic liquid . After the reaction is complete, the product is separated from the reaction mixture by distillation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 190.58 .

Scientific Research Applications

Biocatalysis and Organic Synthesis

A study by Guo et al. (2017) highlights the development of a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor synthesis, from 2-chloro-1-(3,4-difluorophenyl)ethanone. This biocatalysis process offers a green, highly efficient, and environmentally friendly alternative for industrial applications, emphasizing the potential of 1-(4-Chloro-2,5-difluorophenyl)ethanone derivatives in the synthesis of medically significant compounds (Guo et al., 2017).

Environmental Remediation

Research by De Wildeman et al. (2003) explores the aerobic degradation of chlorinated compounds, implicating the potential of microbial processes in environmental cleanup. Although not directly referencing this compound, the study underscores the broader applicability of understanding chlorinated compound transformations in bioremediation efforts (De Wildeman et al., 2003).

Chemical Synthesis and Characterization

A study on the synthesis and characterization of novel compounds illustrates the structural and vibrational analysis of derivatives related to this compound. Such research is crucial for the development of new materials and chemicals with potential applications in various industries, including pharmaceuticals and electronics (ShanaParveen et al., 2016).

Advanced Material Synthesis

Research by Yin et al. (2005) on the synthesis of novel polyimides derived from fluorinated compounds demonstrates the relevance of this compound in creating materials with exceptional thermal stability and mechanical properties. These materials are significant for their potential applications in aerospace, electronics, and coatings, showcasing the versatility of fluorinated ethanone derivatives in material science (Yin et al., 2005).

Safety and Hazards

Safety data sheets suggest that appropriate protective clothing should be worn when handling this compound to avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols .

properties

IUPAC Name

1-(4-chloro-2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBICEUZJHYFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344884
Record name 4'-Chloro-2',5'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

655-12-9
Record name 4'-Chloro-2',5'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-2',5'-difluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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